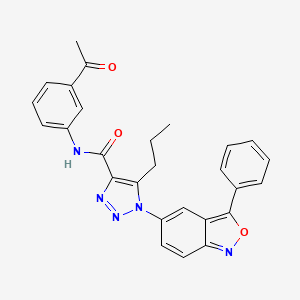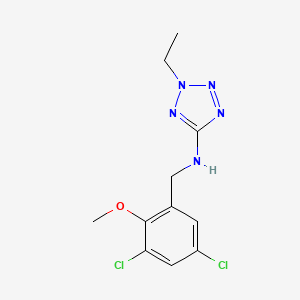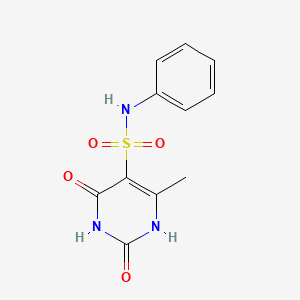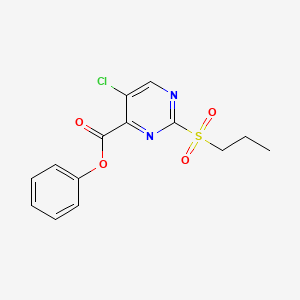![molecular formula C26H31N3O2 B11306124 N-[4-(diethylamino)benzyl]-2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11306124.png)
N-[4-(diethylamino)benzyl]-2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the diethylamino phenyl intermediate: This step involves the reaction of diethylamine with a suitable phenyl derivative under controlled conditions.
Synthesis of the dimethylphenoxy intermediate: This involves the reaction of 2,6-dimethylphenol with a suitable reagent to introduce the phenoxy group.
Coupling of intermediates: The final step involves coupling the diethylamino phenyl intermediate with the dimethylphenoxy intermediate in the presence of a coupling agent and a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-methoxyethyl)amine: Shares some structural similarities but differs in functional groups and applications.
Dichloroaniline: Another aromatic amine with different substituents and properties.
Uniqueness
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C26H31N3O2 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
N-[[4-(diethylamino)phenyl]methyl]-2-(2,6-dimethylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C26H31N3O2/c1-5-28(6-2)23-15-13-22(14-16-23)18-29(24-12-7-8-17-27-24)25(30)19-31-26-20(3)10-9-11-21(26)4/h7-17H,5-6,18-19H2,1-4H3 |
Clave InChI |
INDBZSHMQDMDHY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=C(C=CC=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6,7-trimethoxy-1H-indole-2-carboxamide](/img/structure/B11306047.png)
![5,7-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11306058.png)
![3-chloro-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11306064.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11306066.png)
![2-(2,3-dimethylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11306071.png)

![5-ethoxy-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11306088.png)

![5-(4-methoxyphenyl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11306097.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11306104.png)

![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11306130.png)

![5-(4-bromophenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11306139.png)
